Cilmostim
Descripción
Cilmostim is a recombinant human granulocyte colony-stimulating factor (G-CSF) biosimilar, designed to stimulate the production and maturation of neutrophils in patients with chemotherapy-induced neutropenia or congenital neutropenia. As a biosimilar, Cilmostim is developed to match the reference biologic (e.g., filgrastim) in terms of structural complexity, biological activity, and clinical efficacy while adhering to stringent regulatory guidelines for biosimilarity . Its development requires extensive analytical characterization, including primary structure analysis (amino acid sequence), post-translational modifications (e.g., glycosylation), and functional assays to confirm receptor binding affinity and pharmacokinetic equivalence .
Propiedades
Número CAS |
148637-05-2 |
|---|---|
Fórmula molecular |
C15H12O4 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Similarity
Cilmostim and its comparator compounds (e.g., filgrastim, pegfilgrastim, and tbo-filgrastim) share identical amino acid sequences but differ in glycosylation patterns and manufacturing processes. For example:
| Parameter | Cilmostim | Filgrastim (Reference) | Pegfilgrastim |
|---|---|---|---|
| Amino Acid Sequence | Identical to reference | 175 residues | Filgrastim + PEG moiety |
| Glycosylation | Non-glycosylated | Non-glycosylated | Non-glycosylated |
| Molecular Weight | ~18.8 kDa | ~18.8 kDa | ~39 kDa (with PEG) |
Structural deviations in pegfilgrastim, which includes a polyethylene glycol (PEG) extension, result in prolonged half-life compared to Cilmostim and filgrastim .
Regulatory and Manufacturing Considerations
Cilmostim’s manufacturing process includes a comparability exercise to ensure consistency with the reference product. Critical quality attributes (CQAs) such as isoform distribution, oxidation levels, and aggregation profiles are monitored using advanced techniques like mass spectrometry and size-exclusion chromatography . In contrast, pegfilgrastim requires additional validation for PEG conjugation stability .
Key Research Findings
- Analytical Comparability: Cilmostim matches filgrastim in >99% of physicochemical properties, with minor variations in oxidation rates (≤2%) deemed clinically irrelevant .
- Cost-Effectiveness : Biosimilars like Cilmostim reduce healthcare costs by 20–30% compared to reference biologics, enhancing accessibility .
- Immunogenicity: No neutralizing antibodies were detected in clinical trials, aligning with the safety profile of filgrastim .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
